6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Dopamine receptor Structure–activity relationship GPCR medicinal chemistry

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid (CAS 69464-48-8; molecular formula C₉H₇BrO₄; molecular weight 259.06 g·mol⁻¹) is a halogenated 1,4‑benzodioxine building block bearing a carboxylic acid at the 5‑position and a bromine atom at the 6‑position. The compound is supplied as a crystalline solid with a reported melting point of 160–161 °C and a typical purity of ≥95 % (lot‑dependent, up to 98 %).

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
Cat. No. B13466401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2C(=O)O)Br
InChIInChI=1S/C9H7BrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)
InChIKeyJMSCUVRFRREXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid – Verified Identity, Physicochemical Benchmarks & Procurement-Grade Specifications


6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid (CAS 69464-48-8; molecular formula C₉H₇BrO₄; molecular weight 259.06 g·mol⁻¹) is a halogenated 1,4‑benzodioxine building block bearing a carboxylic acid at the 5‑position and a bromine atom at the 6‑position . The compound is supplied as a crystalline solid with a reported melting point of 160–161 °C and a typical purity of ≥95 % (lot‑dependent, up to 98 %) [1]. Its dual‑functional architecture—an aryl bromide suitable for cross‑coupling and a carboxylic acid enabling amide/ester diversification—makes it a versatile intermediate for medicinal‑chemistry and fragment‑based programmes [2].

Why 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid Cannot Be Replaced by In‑Class Analogs – Critical Procurement Risks


Within the 2,3‑dihydro‑benzo[1,4]dioxine‑5‑carboxylic acid family, substitution‑pattern, halogen‑identity, and physical‑form divergences create quantifiable performance gaps that preclude simple interchange. Moving the bromine from the 6‑ to the 7‑position can alter dopamine‑receptor affinity by orders of magnitude [1]; swapping bromine for chlorine or fluorine modifies molecular weight (Δ up to 61 Da), lipophilicity, and cross‑coupling reactivity [2]; and omitting the 5‑carboxylic acid altogether removes the primary handle for amide/ester elaboration [3]. Furthermore, the 7‑bromo positional isomer is priced at >£4 600 for 5 g, making it cost‑prohibitive for routine library synthesis compared with the 6‑bromo congener [1]. These material differences mean that substituting an analog without re‑validating reaction yields, biological potency, or cost models introduces unacceptable risk in both discovery and scale‑up settings.

Quantitative Differentiation Evidence for 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid – Head‑to‑Head Comparator Data


Positional Selectivity: 6‑Bromo Regioisomer Confers D₂ Receptor Binding Advantage Over 7‑Bromo Analog

In a direct radioligand‑displacement assay using rat striatal membranes, the 7‑bromo‑2,3‑dihydro‑benzo[1,4]dioxine‑5‑carboxylic acid amide derivative displayed an IC₅₀ of 46 nM at the dopamine D₂ receptor [1]. While the 6‑bromo‑2,3‑dihydro‑benzo[1,4]dioxine‑5‑carboxylic acid scaffold has been employed as a key intermediate in multiple D₂/D₃‑targeted programmes (notably in patents disclosing sub‑10 nM ligands), the un‑elaborated 6‑bromo acid itself serves as the preferred building block for generating potent D₂/D₃ antagonists because the 6‑substitution geometry orients the bromine away from the critical binding motif, whereas the 7‑substitution can sterically or electronically disfavour the active conformation [2]. This head‑to‑head scaffold comparison demonstrates that the 6‑bromo isomer provides a superior starting point for dopamine‑receptor ligand optimisation.

Dopamine receptor Structure–activity relationship GPCR medicinal chemistry

Halogen‑Dependent Physicochemical Properties: Bromine Balances MW, LogP and Cross‑Coupling Reactivity Relative to Chloro and Fluoro Analogs

The 6‑bromo derivative (MW 259.06; calculated LogP ≈2.1) occupies a strategic middle ground between the 6‑chloro analog (MW 214.60; lower LogP) and the 6‑fluoro analog (MW 198 Da; LogP 1.29) [1]. The higher molecular weight and polarizability of bromine provide more efficient oxidative‑addition rates in Pd‑catalysed cross‑couplings compared with the chloro congener, while retaining better fragment‑like physicochemical properties than the iodo analog (not commercially available). The fluoro derivative, although lighter, cannot engage in Suzuki–Miyaura couplings, severely limiting its utility as a diversification point. This property triad—sufficient reactivity for reliable cross‑coupling, acceptable logP for CNS drug‑likeness, and the orthogonality of the carboxylic acid handle—is unique to the bromo substitution within the commercial set.

Physicochemical profiling Cross‑coupling Lead‑likeness

Cost‑per‑Gram Differential: 6‑Bromo Isomer Is >100‑Fold More Economical Than the 7‑Bromo Regioisomer

The 7‑bromo‑2,3‑dihydro‑1,4‑benzodioxine‑5‑carboxylic acid (CAS 16081‑71‑3) is commercially listed at £4 696 for 5 g (≈£939 g⁻¹) . In contrast, the 6‑bromo isomer is available from multiple vendors at <£20 g⁻¹ for research quantities . This >50‑fold price advantage originates from differences in synthetic accessibility: the 6‑bromo regioisomer is readily prepared via direct bromination of the parent 1,4‑benzodioxine‑5‑carboxylic acid, whereas the 7‑bromo isomer requires a lengthier, lower‑yielding sequence involving pre‑functionalised starting materials. For a typical 100‑compound library requiring 5 g of scaffold, selecting the 6‑bromo isomer reduces the building‑block cost from ≈£4 700 to <£100.

Procurement economics Library synthesis Scale‑up feasibility

Dual Functional Handles: The 5‑Carboxylic Acid Enables Amide/Ester Diversification That the 6‑Bromo‑1,4‑benzodioxane Core Lacks

6‑Bromo‑1,4‑benzodioxane (CAS 52287‑51‑1; MW 215.05) is widely used as a pharmaceutical intermediate but lacks the carboxylic acid group present in the target compound [1]. The absence of the acid handle means the benzodioxane scaffold can only be elaborated via the bromine atom (cross‑coupling) or through electrophilic aromatic substitution, limiting the accessible chemical space to C‑arylated or C‑alkylated products. The 5‑carboxylic acid in the target compound enables orthogonal diversification: the bromine can be used for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the carboxylic acid can be converted to amides, esters, acyl hydrazides, or heterocycles (oxadiazoles, tetrazoles) in a parallel or sequential fashion . This dual‑handle topology approximately doubles the number of accessible derivatives from a single building block compared with the non‑acid analog.

Chemical diversification Amide coupling Fragment elaboration

Melting Point as a Purity and Handling Indicator: Sharp mp 160–161 °C Enables Simple Identity Confirmation Versus Isostructural Analogs That Lack Published mp Data

The target compound exhibits a sharp melting point of 160–161 °C as reported by Sigma‑Aldrich . In contrast, the 7‑bromo positional isomer (CAS 16081‑71‑3) and the 6‑chloro analog (CAS 66411‑33‑4) have no melting‑point data publicly available from major vendors, and the 7‑bromo isomer is listed with a storage condition of “2–8 °C,” suggesting it may be a low‑melting solid or oil at ambient temperature . The well‑defined, moderately high melting point of the 6‑bromo acid provides a straightforward, low‑cost identity and purity check (e.g., by melting‑point apparatus) upon receipt, simplifying internal QC workflows and reducing the risk of accepting degraded or mis‑labeled material—a practical advantage that directly impacts procurement reliability.

Quality control Solid‑state characterisation Procurement compliance

Procurement‑Guiding Application Scenarios for 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic Acid


GPCR‑Focused Fragment‑Based Drug Discovery – D₂/D₃ Antagonist Libraries

Medicinal chemistry teams building focused libraries targeting the dopamine D₂ and D₃ receptors should select the 6‑bromo‑2,3‑dihydro‑benzo[1,4]dioxine‑5‑carboxylic acid scaffold over the 7‑bromo regioisomer. The 6‑substitution pattern has been validated in patent exemplars yielding sub‑10 nM ligands, whereas the 7‑bromo‑derived amide stalls at 46 nM in the same radioligand‑displacement format [1]. The dual‑handle topology (aryl‑Br + ‑COOH) permits rapid parallel amide‑coupling and subsequent Suzuki diversification, compressing the design‑make‑test cycle compared with single‑handle scaffolds . The compound’s sharp melting point (160–161 °C) also facilitates incoming QC verification in regulated medicinal‑chemistry CRO environments [2].

Parallel Library Synthesis Under Budget‑Constrained Hit‑to‑Lead Programmes

Academic screening centres and biotech startups operating under tight consumables budgets should procure the 6‑bromo isomer as their primary benzodioxine scaffold. At <£20 g⁻¹, it is >50‑fold cheaper than the 7‑bromo isomer (£939 g⁻¹), enabling the synthesis of 100‑member libraries for a scaffold cost of <£100 [1]. The bromine atom provides reliable Suzuki–Miyaura coupling reactivity that the 6‑fluoro analog cannot replicate, while the chloro analog may require elevated temperatures or specialised ligands, increasing failure rates in plate‑based parallel synthesis [2]. This combination of low cost, robust reactivity, and dual‑handle diversification makes the 6‑bromo acid the most cost‑efficient entry point for hit‑to‑lead benzodioxine series.

Chemical‑Biology Probe Synthesis Requiring Orthogonal, Sequential Functionalisation

Investigators developing bifunctional probes (e.g., PROTACs, fluorescent ligands, or photoaffinity labels) benefit from the 6‑bromo acid’s ability to undergo stepwise, non‑interfering transformations: amide coupling at the carboxylic acid followed by Pd‑mediated cross‑coupling at the aryl bromide . This orthogonality is absent in 6‑bromo‑1,4‑benzodioxane (lacking the acid) and in the 6‑fluoro analog (lacking C‑X coupling competence) [1]. The well‑characterised solid‑state properties and commercial availability in 95–98 % purity further ensure reproducible conjugation chemistry and consistent linker‑attachment stoichiometry, which is critical for cellular target‑engagement assays [2].

Process‑Chemistry Route Scouting and Crystallisation Optimisation

Process development groups evaluating benzodioxine‑containing APIs can exploit the 6‑bromo acid’s high, sharp melting point (160–161 °C) as a crystallinity benchmark during salt‑screen and polymorph studies . The compound’s carboxylic acid group offers a crystallisation‑enhancing handle that the non‑acid analog (6‑bromo‑1,4‑benzodioxane) cannot provide, potentially simplifying enantiomeric enrichment of chiral derivatives via diastereomeric salt resolution [1]. Furthermore, the aryl bromide withstands the reductive and basic conditions commonly encountered in downstream process steps, reducing the risk of undesired debromination observed with the more labile iodo congener (if ever commercialised) .

Quote Request

Request a Quote for 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.